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molecular formula C9H5BrClNS B1502837 2-Bromo-4-(3-chlorophenyl)thiazole CAS No. 886367-79-9

2-Bromo-4-(3-chlorophenyl)thiazole

Cat. No. B1502837
M. Wt: 274.57 g/mol
InChI Key: LLHCTYWLNQYQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07851473B2

Procedure details

A 25% hydrogen bromide/acetic acid (45 ml) solution was added to a solution of 2-(3-chlorophenyl)-2-oxoethyl thiocyanate (4.90 g, 23.2 mmol) in acetic acid (45 ml), and the mixture was stirred at 130° C. for 2 hours and at room temperature for 1 hour. Water (50 ml) was poured to the reaction mixture, and crystals were collected by filtration and washed with water to give 6.36 g (100%) of the desired product as a solid.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
[BrH:1].C(O)(=O)C.[Cl:6][C:7]1[CH:8]=[C:9]([C:13](=O)[CH2:14][S:15][C:16]#[N:17])[CH:10]=[CH:11][CH:12]=1.O>C(O)(=O)C>[Br:1][C:16]1[S:15][CH:14]=[C:13]([C:9]2[CH:10]=[CH:11][CH:12]=[C:7]([Cl:6])[CH:8]=2)[N:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
45 mL
Type
reactant
Smiles
Br.C(C)(=O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)C(CSC#N)=O
Name
Quantity
45 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 130° C. for 2 hours and at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1SC=C(N1)C1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.36 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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